molecular formula C7H12O8S B7819158 o-Sulfobenzoic acid trihydrate

o-Sulfobenzoic acid trihydrate

Cat. No.: B7819158
M. Wt: 256.23 g/mol
InChI Key: FJKFHQJQWJNXOQ-UHFFFAOYSA-N
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Description

O-Sulfobenzoic acid trihydrate is a useful research compound. Its molecular formula is C7H12O8S and its molecular weight is 256.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Proton Conductivity Applications

  • o-Sulfobenzoic acid trihydrate demonstrates notable proton conductivity properties, influenced by environmental humidity and temperature. This makes it a candidate for research in materials science, especially in areas requiring humidity-sensitive materials (Pisareva et al., 2013).

Chemical Synthesis and Organic Chemistry 2. It is used in the synthesis of zwitterionic esters and oxazoline sulfonic acid derivatives, which have applications in organic chemistry and potentially in pharmaceutical research (Robinson et al., 2004).

Analytical Chemistry Applications 3. In the field of analytical chemistry, o-Sulfobenzoic acid is employed as an efficient eluent for ion chromatographic separations. It aids in the separation and determination of both monovalent and divalent inorganic anions (Vautour et al., 1990).

Materials Science and Engineering 4. This compound is used in materials science, particularly in the modification of polysulfones for potential use in proton-exchange-membrane fuel cells (Lafitte et al., 2002).

Polymers and Membrane Technology 5. It plays a role in the development of novel sulfonated membranes for applications like pervaporation dehydration of acetic acid, highlighting its relevance in membrane technology and polymer research (Wang et al., 2012).

Properties

IUPAC Name

2-sulfobenzoic acid;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.3H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);3*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFHQJQWJNXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.